1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE
Description
1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects. This compound is characterized by the presence of both benzenesulfonyl and phenylmethanesulfonyl groups attached to a piperazine ring, making it a unique and versatile molecule in organic chemistry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-24(21,15-16-7-3-1-4-8-16)18-11-13-19(14-12-18)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELARPJAOZGXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and phenylmethanesulfonyl chloride as the primary reagents.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperazine ring is first reacted with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium or copper.
Scientific Research Applications
1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(BENZENESULFONYL)-4-PHENYLMETHANESULFONYLPIPERAZINE can be compared with other sulfonamide derivatives:
Benzenesulfonic Acid Derivatives: These compounds share similar structural features but differ in their biological activities and applications.
Phenylmethanesulfonyl Derivatives: These compounds have similar chemical properties but may exhibit different reactivity and biological effects.
Similar compounds include benzenesulfonic acid, phenylmethanesulfonyl chloride, and other sulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
